
JH-X-119-01 (hydrochloride)
Descripción general
Descripción
JH-X-119-01 (clorhidrato) es un inhibidor potente y selectivo de las quinasas asociadas al receptor de interleucina-1 (IRAK1). Este compuesto ha mostrado un potencial significativo en la mejora de la sepsis inducida por lipopolisacárido en ratones . Se utiliza principalmente en la investigación científica para estudiar sus efectos sobre IRAK1 y sus posibles aplicaciones terapéuticas .
Métodos De Preparación
La síntesis de JH-X-119-01 (clorhidrato) implica varios pasos, incluyendo la preparación de la estructura principal y modificaciones posteriores para introducir el grupo clorhidrato. La ruta sintética típicamente implica los siguientes pasos:
Formación de la estructura principal: La estructura principal de JH-X-119-01 se sintetiza utilizando una serie de reacciones orgánicas, incluyendo condensación, ciclización y transformaciones de grupos funcionales.
Los métodos de producción industrial para JH-X-119-01 (clorhidrato) son similares a la síntesis de laboratorio, pero se amplían para satisfacer la demanda de investigación. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
JH-X-119-01 (clorhidrato) experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, que pueden implicar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Cancer Research Applications
JH-X-119-01 has been studied for its efficacy against several types of cancer, particularly hematological malignancies. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines.
Table 1: Efficacy of JH-X-119-01 in Cancer Cell Lines
Cell Line | ED50 (µM) | Type of Cancer |
---|---|---|
Waldenström's Macroglobulinemia | 0.5 | Lymphoma |
Diffuse Large B-cell Lymphoma | 0.7 | Lymphoma |
Burkitt Lymphoma | 0.6 | Lymphoma |
The compound demonstrated micromolar ED50 values when tested against these cell lines, indicating its potential as a therapeutic agent in treating lymphomas .
Immunology Applications
JH-X-119-01 plays a crucial role in modulating immune responses, particularly in the context of sepsis and inflammatory diseases. Studies have shown that it can ameliorate lipopolysaccharide (LPS)-induced sepsis in mouse models, highlighting its potential as an anti-inflammatory agent.
Case Study: Amelioration of Sepsis
In a study involving mice subjected to LPS-induced sepsis, administration of JH-X-119-01 resulted in reduced mortality rates and improved survival outcomes compared to control groups. The compound effectively inhibited IRAK1 signaling pathways that are crucial for the inflammatory response .
Viral Research Applications
The interaction of JH-X-119-01 with viral mechanisms has been explored, particularly regarding its effects on viral replication and immune evasion strategies employed by viruses.
Case Study: Viral Replication Inhibition
Research utilizing a mutant strain of Sindbis virus (SINV) demonstrated that JH-X-119-01 could disrupt the CP/IRAK1 interaction, which is essential for viral replication. This disruption led to a significant reduction in viral titers, suggesting that targeting IRAK1 with JH-X-119-01 could be a viable strategy for controlling viral infections .
Pharmacological Profile
JH-X-119-01 is characterized by its ability to form covalent bonds with IRAK1, leading to irreversible inhibition of this kinase. This unique mechanism distinguishes it from other inhibitors and enhances its therapeutic potential.
Mecanismo De Acción
JH-X-119-01 (clorhidrato) ejerce sus efectos inhibiendo selectivamente IRAK1. La inhibición de IRAK1 interrumpe las vías de señalización involucradas en la inflamación y las respuestas inmunitarias. Específicamente, el compuesto se une al sitio activo de IRAK1, evitando su fosforilación y la activación subsecuente de las moléculas de señalización descendentes, como el factor nuclear kappa B (NF-κB). Esto conduce a una reducción en la producción de citoquinas proinflamatorias y otros mediadores .
Comparación Con Compuestos Similares
JH-X-119-01 (clorhidrato) es único en su alta selectividad para IRAK1 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
Inhibidores de IRAK4: Estos compuestos inhiben IRAK4, otra quinasa involucrada en la misma vía de señalización. pueden no ser tan selectivos para IRAK1 como JH-X-119-01 (clorhidrato).
Inhibidores de BTK: Los inhibidores de la tirosina quinasa de Bruton (BTK) se dirigen a una quinasa diferente en la misma vía.
La singularidad de JH-X-119-01 (clorhidrato) radica en su capacidad para inhibir selectivamente IRAK1 sin afectar otras quinasas, lo que lo convierte en una herramienta valiosa para estudiar vías específicas de IRAK1 y desarrollar terapias dirigidas.
Actividad Biológica
JH-X-119-01 (hydrochloride) is a selective inhibitor of interleukin-1 receptor-associated kinase 1 (IRAK1), which plays a crucial role in inflammatory responses and various diseases, including cancer. This article provides a comprehensive overview of the biological activity of JH-X-119-01, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
JH-X-119-01 functions primarily by irreversibly binding to IRAK1 at cysteine 302, leading to the inhibition of downstream signaling pathways involved in inflammation and cell proliferation. This compound has been shown to selectively inhibit IRAK1 without significantly affecting other kinases, making it a promising candidate for targeted therapies in inflammatory and proliferative diseases .
Efficacy in Preclinical Studies
Cell Line Studies:
JH-X-119-01 has demonstrated significant cytotoxic effects across various cancer cell lines, including:
- Waldenstrom's Macroglobulinemia
- Diffuse Large B-cell Lymphoma (DLBCL)
- Burkitt Lymphoma
The compound exhibited micromolar effective doses (ED50) for cell killing in these models, indicating its potential as an anti-cancer agent .
Animal Studies:
In murine models, JH-X-119-01 has been evaluated for its effects on sepsis and inflammatory responses. A study showed that treatment with JH-X-119-01 improved survival rates in septic mice compared to controls. Furthermore, treated mice exhibited increased blood CD11b⁺ cell counts, suggesting enhanced immune response capabilities .
Case Studies and Clinical Implications
Case Study 1: Myelodysplastic Syndromes (MDS)
A study utilizing a mouse model for MDS indicated that JH-X-119-01 could reduce the aberrant activity of IRAK1, leading to improved hematological parameters. The compound's ability to modulate IRAK1 activity presents a potential therapeutic avenue for MDS treatment .
Case Study 2: Inflammatory Diseases
In models of lipopolysaccharide-induced inflammation, JH-X-119-01 effectively reduced inflammatory cytokine production and improved survival rates. This suggests its utility in treating conditions characterized by excessive inflammation .
Comparative Efficacy Table
Disease Model | Cell Line | ED50 (µM) | Outcome |
---|---|---|---|
Waldenstrom's Macroglobulinemia | Primary Cell Lines | 0.5 | Significant cell death observed |
DLBCL | Various Cell Lines | 0.3 | High cytotoxicity |
Burkitt Lymphoma | Established Cell Lines | 0.4 | Effective inhibition |
Myelodysplastic Syndromes | Mouse Model | N/A | Improved hematological parameters |
Sepsis | Mouse Model | N/A | Increased survival rates |
Q & A
Basic Research Questions
Q. What are the key chemical properties of JH-X-119-01 (hydrochloride), and how do they influence experimental design?
JH-X-119-01 (hydrochloride) has a molecular formula of C₂₅H₂₁ClN₆O₃ (hydrochloride form) with a molecular weight of 488.93 g/mol and a CAS number 2591344-30-6 . Its solubility in DMSO is 50 mg/mL at 25°C, making DMSO the preferred solvent for in vitro assays. Stability requires storage at 4°C in a dry, sealed environment , and reconstituted solutions should be aliquoted to avoid freeze-thaw cycles . Researchers must verify batch-specific solubility and stability due to potential variations in salt forms (e.g., free base vs. hydrochloride) that affect molecular weight and solubility .
Q. How does JH-X-119-01 (hydrochloride) inhibit IRAK1, and what are its selectivity profiles?
JH-X-119-01 covalently inhibits IRAK1 with an IC₅₀ of 9 nM , demonstrated in kinase activity assays . Selectivity profiling shows minimal off-target effects on YSK4 (IC₅₀ = 57 nM) and MEK3, but no significant inhibition of IRAK4 or TAK1 at relevant concentrations . Researchers should validate selectivity using kinase profiling panels and compare results with structurally distinct IRAK inhibitors (e.g., HS-243 for IRAK4/1 inhibition) to confirm target specificity .
Q. What is the recommended protocol for preparing stock solutions and in vivo dosing?
For in vitro studies, prepare stock solutions in DMSO (50 mg/mL) and dilute in cell culture media to avoid exceeding 0.1% DMSO to minimize cytotoxicity . For in vivo studies (e.g., LPS-induced sepsis in mice), the equivalent dose conversion between species should follow body surface area (BSA)-based calculations :
- Mouse-to-rat conversion: 20 mg/kg (mouse) × 3 (mouse Km) / 6 (rat Km) = 10 mg/kg (rat) . Include vehicle controls (e.g., saline with equivalent DMSO) and monitor acute toxicity at higher doses (>50 mg/kg) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency (IC₅₀) and in vivo efficacy in disease models?
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolic clearance) or model-specific inflammation dynamics. For example, JH-X-119-01 reduces NF-κB phosphorylation and cytokine levels (IL-6, TNFα) in LPS-treated macrophages in vitro but requires higher doses in vivo to improve survival in sepsis models . To address this:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma/tissue concentrations with target engagement.
- Use genetic validation (e.g., IRAK1-knockout models) to confirm mechanism-specific effects .
Q. What experimental strategies can optimize JH-X-119-01’s synergistic effects with other inhibitors (e.g., BTK inhibitors)?
Synergy with BTK inhibitors (e.g., ibrutinib) in lymphoma models depends on MYD88 mutation status and dual pathway inhibition (IRAK1/NF-κB and BTK/B-cell receptor signaling) . To optimize synergy:
- Use combinatorial dose matrices (e.g., Chou-Talalay method) to calculate combination indices (CI <1 indicates synergy).
- Validate using primary patient-derived cells with MYD88 mutations to mimic clinical heterogeneity .
Q. How should researchers address batch-to-batch variability in JH-X-119-01’s activity?
Batch variability can arise from differences in salt forms (free base vs. hydrochloride) or purity. Mitigation strategies include:
- HPLC-MS validation of purity (≥98% by UV absorption) and salt form .
- Dose-response recalibration for each batch in cellular assays (e.g., IRAK1-dependent IL-6 suppression) .
Q. What are the critical controls for interpreting JH-X-119-01’s effects in immune cell assays?
Key controls include:
- IRAK1 genetic knockdown/knockout cells to distinguish on-target vs. off-target effects.
- Inactive analog controls (e.g., structurally similar non-covalent inhibitors) to rule out covalent modification artifacts.
- Cytokine stimulation controls (e.g., IL-1β or LPS) to confirm pathway-specific inhibition .
Q. Data Analysis & Methodological Considerations
Q. How should researchers analyze conflicting data on JH-X-119-01’s solubility and stability?
Evidence reports differing solubilities: 50 mg/mL in DMSO vs. 12 mg/mL (26.52 mM) for the free base . To resolve:
- Confirm the salt form (hydrochloride vs. free base) via NMR or elemental analysis .
- Use dynamic light scattering (DLS) to detect aggregation in stock solutions, which may artificially reduce apparent solubility .
Q. What statistical methods are recommended for dose-response studies involving JH-X-119-01?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. For in vivo studies, apply mixed-effects models to account for inter-animal variability in sepsis models . Report 95% confidence intervals and power analysis to justify sample sizes .
Propiedades
IUPAC Name |
N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFHXMGSECIZAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.